N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide
Overview
Description
“N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” is a chemical compound with the molecular formula C10H10BrN3. It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” consists of a bromine atom and a cyanide group attached to a phenyl ring, which is further connected to a formamidine group .Physical and Chemical Properties Analysis
“N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at 20°C. It has a molecular weight of 252.12. .Scientific Research Applications
Synthesis and Characterization
- N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide is utilized in various synthesis processes. For instance, it's involved in the synthesis of new 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one, which exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains (Pansare et al., 2014). Additionally, it is used in the efficient synthesis of highly substituted furan, thiophene, pyrrole, and 2‐aminothiazole derivatives, which are crucial in various chemical processes (Metwally, 2007).
Antimicrobial Applications
- Compounds synthesized using this compound have been found to possess significant antimicrobial properties. For example, certain synthesized compounds exhibited potent antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus, surpassing the efficacy of standard drugs used in experiments (Gul et al., 2017).
Photodynamic Therapy and Cancer Treatment
- Derivatives of this compound are being explored in photodynamic therapy, particularly in the treatment of cancer. For instance, synthesized zinc phthalocyanines with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base, show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Applications in Organic Chemistry
- This compound is also significant in organic chemistry, particularly in the synthesis of various organic compounds. For instance, it is used in the preparation of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, demonstrating its versatility in the synthesis of complex organic molecules (Loidreau et al., 2013).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Therefore, it’s recommended to use this compound only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .
Properties
IUPAC Name |
N'-(4-bromo-2-cyanophenyl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYANFICVYJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39255-60-2 | |
Record name | N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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